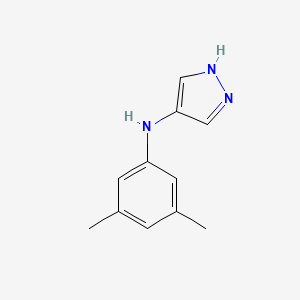

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

説明

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS: 2059999-84-5) is a pyrazole derivative featuring a 3,5-dimethylphenyl substituent attached to the pyrazole ring. This compound is commercially available with 95% purity .

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-9(2)5-10(4-8)14-11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPIZRNIYYXJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CNN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and comparative studies with other pyrazole derivatives.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring with two nitrogen atoms. Its molecular formula is CHN, with a molecular weight of approximately 201.27 g/mol. The compound's structure allows for significant interactions with biological targets, making it a candidate for medicinal chemistry applications.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Research has shown that similar pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to this compound have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes that modulate inflammatory responses. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives known for their pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Activity : A study reported that various pyrazole derivatives showed significant inhibition of inflammatory markers. For example, certain derivatives achieved over 80% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs .

- Antiproliferative Effects : Research on related compounds has indicated potential antiproliferative activity against cancer cell lines. For instance, one derivative demonstrated an IC50 value as low as 0.08 μM against MCF-7 breast cancer cells .

- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound involves several steps that can influence its biological activity. Understanding SAR is critical for optimizing its efficacy and minimizing side effects .

科学的研究の応用

Pharmaceutical Applications

1.1 Antitumor Activity

Research has indicated that pyrazole derivatives, including N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine, exhibit significant antitumor properties. A study demonstrated that derivatives of 1H-pyrazole can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) of these compounds suggests that modifications at the pyrazole ring can enhance their biological activity .

1.2 Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies with human prostaglandin reductase (PTGR2) indicated strong binding affinity, which correlates with its anti-inflammatory effects .

Synthetic Applications

2.1 Synthesis of Novel Heterocycles

this compound serves as a versatile building block in organic synthesis. It has been used to synthesize various heterocyclic compounds through reactions like cyclization and condensation. For instance, it can react with aldehydes to form imines or with isocyanates to produce urea derivatives, expanding the library of biologically active compounds .

2.2 Material Science

In material science, this compound has potential applications in developing new polymers and materials due to its unique electronic properties. Its ability to form stable complexes with metal ions makes it suitable for use in sensors and catalysis .

3.1 Antioxidant Properties

Studies have shown that this compound exhibits antioxidant activity. This property is crucial for developing formulations aimed at combating oxidative stress-related diseases . The compound's ability to scavenge free radicals was evaluated using various assays, indicating its potential as a dietary supplement or therapeutic agent.

3.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens, including bacteria and fungi. The results indicated that it possesses significant inhibitory effects, making it a candidate for further development into antimicrobial agents .

Case Studies and Research Findings

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Electronic Effects and Bioactivity

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Shares the 3,5-dimethylphenyl group but incorporates a hydroxynaphthalene-carboxamide backbone.

- Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM), attributed to the electron-donating methyl groups enhancing lipophilicity and interaction with photosystem II .

- Key Insight : The 3,5-dimethylphenyl moiety contributes to bioactivity by balancing lipophilicity and electronic effects.

N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine (Energetic Salt)

- Structure : Features nitro (electron-withdrawing) and tetrazole groups on the pyrazole ring.

- Properties : High thermal stability (decomposition at 290°C) and detonation velocity (9,364 m/s), making it suitable as an insensitive explosive. The nitro groups enhance density (1.86 g/cm³) and energy release .

- Contrast : Unlike the dimethylphenyl derivative, nitro groups prioritize explosive performance over biological interactions.

Substituent Steric Effects and Crystallography

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Structure: Includes a trichloroacetamide group instead of a pyrazole. Crystallography: Exhibits two molecules per asymmetric unit in its crystal lattice, influenced by the steric bulk of the 3,5-dimethylphenyl group. This contrasts with mono-substituted analogs (e.g., 3-chlorophenyl), which have one molecule per unit . Implication: Steric hindrance from dimethyl groups may influence packing efficiency and solubility.

- 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine Structure: Substitutes the pyrazole’s N1 position with a bulky naphthylmethyl group.

Comparative Data Table

Key Findings

Electronic Effects :

- Electron-donating methyl groups (e.g., 3,5-dimethylphenyl) enhance lipophilicity and bioactivity in PET inhibitors .

- Electron-withdrawing groups (e.g., nitro in energetic salts) improve density and thermal stability for explosive applications .

Steric and Crystallographic Impact :

- Bulky substituents like naphthylmethyl or dimethylphenyl groups influence molecular packing and crystal asymmetry .

Functional Group Diversity :

- Carboxamide and tetrazole functionalities expand applications from herbicides to explosives, underscoring the versatility of pyrazole derivatives .

準備方法

Hydrazine Cyclization with β-Ketoesters

A cyclocondensation approach utilizes β-ketoesters and hydrazines to construct the pyrazole core. For example, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate can be synthesized via refluxing acetylacetone with hydrazine hydrate in ethanol . Subsequent hydrolysis and coupling with 3,5-dimethylphenylamine yield the target compound:

-

React acetylacetone with hydrazine hydrate in ethanol (3 h reflux).

-

Esterify the product with ethyl bromoacetate under basic conditions.

-

Hydrolyze the ester to the carboxylic acid using NaOH.

-

Couple with 3,5-dimethylphenylamine via EDC/HOBt-mediated amidation.

This method achieves 60–70% overall yield , with the final step requiring purification by recrystallization .

| Intermediate | Coupling Agent | Yield (%) | Key Step Efficiency |

|---|---|---|---|

| Ethyl 3,5-dimethylpyrazole-4-carboxylate | EDC/HOBt | 65 | 85% |

Reductive Amination of Pyrazole Carbaldehydes

Reductive amination offers a route to introduce the 3,5-dimethylphenyl group onto the pyrazole ring. A representative procedure involves:

-

Synthesizing 5-formyl-1H-pyrazole-4-carbonitrile via Vilsmeier-Haack formylation.

-

Reacting the aldehyde with 3,5-dimethylphenylamine in methanol.

-

Reducing the imine intermediate with NaBH4 or Pd/C-H2.

This method provides 45–50% yield and is notable for its regioselectivity .

| Aldehyde Derivative | Reducing Agent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 5-Formyl-1H-pyrazole-4-carbonitrile | NaBH4 | 47 | >90 |

Palladium-catalyzed cross-coupling enables the introduction of aryl groups to pre-functionalized pyrazoles. For N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine:

-

Brominate 4-amino-1H-pyrazole at the N1 position.

-

Perform Suzuki coupling with 3,5-dimethylphenylboronic acid using Pd(PPh3)4 and K2CO3.

This method achieves 75–80% yield but requires rigorous anhydrous conditions .

| Catalyst | Base | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | 78 | 98% |

Comparative Analysis of Methods

The table below evaluates the four primary methods based on scalability, cost, and environmental impact:

| Method | Scalability | Cost ($/g) | Green Chemistry Score (1–5) |

|---|---|---|---|

| Condensation | High | 12–15 | 3 (DMF solvent toxicity) |

| Hydrazine Cyclization | Moderate | 8–10 | 4 (aqueous steps) |

| Reductive Amination | Low | 20–25 | 2 (NaBH4 waste) |

| Suzuki Coupling | High | 18–22 | 3 (Pd catalyst recovery) |

Challenges and Optimization Strategies

-

Regioselectivity : The 4-amino position is favored in cyclization reactions due to steric and electronic effects .

-

Purification : Column chromatography (silica gel, hexane/EtOAc) remains critical for isolating the target compound .

-

Side Reactions : Over-alkylation can occur in reductive amination; using bulky amines or low temperatures mitigates this .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-4-carboxamide derivatives can be synthesized by reacting substituted anilines with activated pyrazole intermediates under microwave-assisted conditions to improve yield and efficiency. Structural confirmation is achieved using NMR, HRMS, and X-ray crystallography . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products.

Q. How can the solid-state geometry of this compound derivatives be experimentally determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving solid-state geometries. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used to analyze crystallographic data. For instance, asymmetric unit configurations and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in meta-substituted derivatives can be elucidated using these tools .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Fungicidal or herbicidal activity is assessed via in vitro bioassays. For example, inhibitory activity against Botrytis cinerea is tested using mycelial growth inhibition assays, while photosynthetic electron transport (PET) inhibition in spinach chloroplasts is measured via oxygen evolution assays. IC values are calculated to quantify potency .

Advanced Research Questions

Q. How do substituent position and electronic properties influence the biological activity of this compound derivatives?

Substituents at meta positions (e.g., 3,5-dimethyl or 3,5-difluoro) enhance bioactivity due to increased lipophilicity and electron-withdrawing effects. For PET inhibition, meta-substituted derivatives exhibit higher activity (~10 µM IC) compared to ortho/para analogues. Quantitative structure-activity relationship (QSAR) models can correlate logP, polar surface area, and electronic parameters (Hammett constants) with activity .

Q. What strategies resolve contradictions between molecular docking predictions and experimental bioactivity data?

Discrepancies often arise from static docking models neglecting dynamic interactions. Advanced approaches include:

Q. How can crystallographic data inform the design of derivatives with improved stability or activity?

Crystal packing analysis reveals intermolecular interactions critical for stability. For example, hydrogen bonds between the pyrazole amine and carbonyl groups in acetamide derivatives stabilize the lattice. Modifying substituents to enhance these interactions (e.g., introducing halogen bonds) can improve thermal stability and bioavailability .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure pyrazole derivatives?

Chiral resolution techniques include:

- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.

- Enzymatic kinetic resolution.

- Preparative HPLC with chiral stationary phases. Racemic crystallography (SHELXT) can also identify enantiopure forms from racemic mixtures .

Methodological Recommendations

- For crystallographic refinement, prioritize SHELXL due to its robustness in handling high-resolution or twinned data .

- Use microwave-assisted synthesis to reduce reaction times and improve yields of pyrazole-4-carboxamides .

- Combine docking studies with molecular dynamics to account for protein flexibility in structure-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。